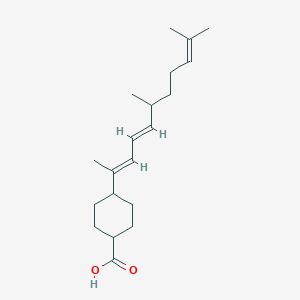
multiplolide A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Multiplolide A is a 10-membered lactone obtained from 10-methyl-9,10-dihydro-2H-oxecin-2-one by the epoxidation of the double bond at position 3-4 and cis-dihydroxylation of the double bond at position 7-8. Multiplolide A was first isolated from the fungus Xylaria multiplex BCC 1111. It shows antifungal activity against Candida albicans. It has a role as a metabolite and an antifungal agent. It is an epoxide, a lactone and a secondary alcohol.
Aplicaciones Científicas De Investigación
Antifungal Activity
Multiplolide A, isolated from Xylaria multiplex, has been identified for its antifungal properties. Research conducted by Boonphong et al. (2001) demonstrated that multiplolide A exhibits significant antifungal activity against Candida albicans. This suggests its potential application in developing antifungal agents or treatments. The study highlights that multiplolide A was not cytotoxic to certain cell lines, indicating its selectivity in antifungal action (Boonphong et al., 2001).
Chemical Synthesis
The chemical synthesis of multiplolide A has been a subject of research, focusing on its production and structural analysis. Reddy et al. (2013) described a stereoselective synthesis process for multiplolide A, which could be essential for its pharmaceutical applications and large-scale production. This synthesis involves various chemical techniques, emphasizing the compound's complex structure and the challenges in its laboratory production (Reddy et al., 2013).
Determination of Chemical Structure and Configuration
Research by Ramana et al. (2008) focused on the total synthesis and structural determination of multiplolide A. The study highlighted the challenges in establishing the relative and absolute configuration of multiplolide A. The methodology adopted in this research includes ring-closing metathesis as a key reaction, contributing to a deeper understanding of the compound’s molecular structure (Ramana et al., 2008).
Propiedades
Nombre del producto |
multiplolide A |
|---|---|
Fórmula molecular |
C10H14O5 |
Peso molecular |
214.21 g/mol |
Nombre IUPAC |
(1S,4R,6R,7S,8E,10S)-6,7-dihydroxy-4-methyl-3,11-dioxabicyclo[8.1.0]undec-8-en-2-one |
InChI |
InChI=1S/C10H14O5/c1-5-4-7(12)6(11)2-3-8-9(15-8)10(13)14-5/h2-3,5-9,11-12H,4H2,1H3/b3-2+/t5-,6+,7-,8+,9+/m1/s1 |
Clave InChI |
GSXXKILAEILYRX-JRSSMJHLSA-N |
SMILES isomérico |
C[C@@H]1C[C@H]([C@H](/C=C/[C@H]2[C@H](O2)C(=O)O1)O)O |
SMILES |
CC1CC(C(C=CC2C(O2)C(=O)O1)O)O |
SMILES canónico |
CC1CC(C(C=CC2C(O2)C(=O)O1)O)O |
Sinónimos |
multiplolide A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



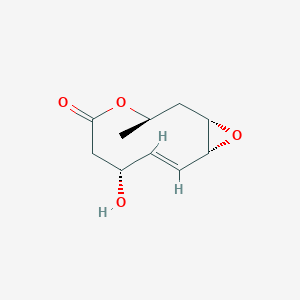

![(5Z,7E)-(1S,3R)-23-aza-23-[3-(1-hydroxy-1-methylethyl)-phenyl]-24,25,26,27-tetranor-9,10-seco-5,7,10(19)-cholestatriene-1,3-diol](/img/structure/B1263004.png)
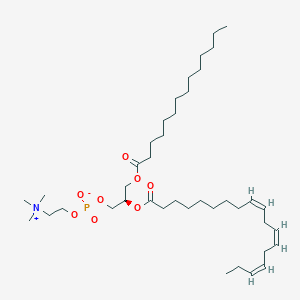


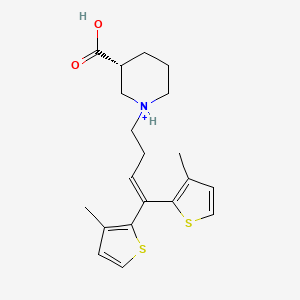
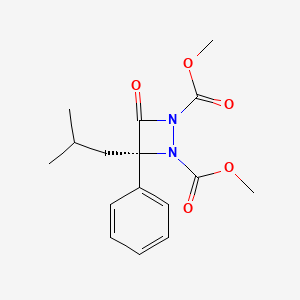
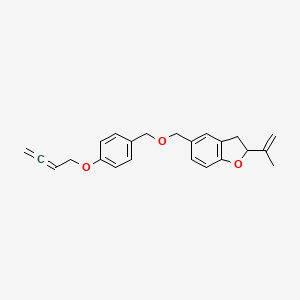

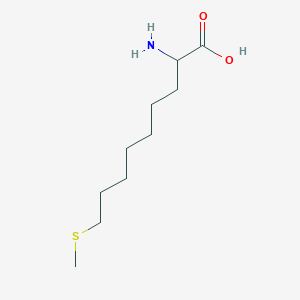
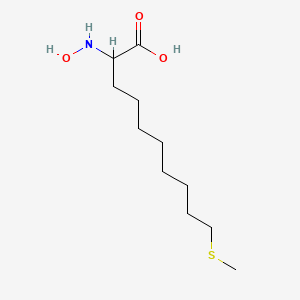
![5-Chloro-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B1263024.png)
